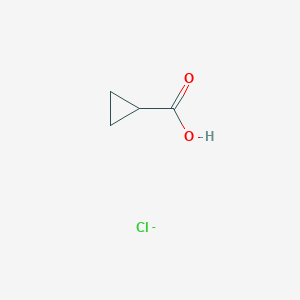

Cyclopropanecarboxylic acid;chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H6ClO2- |

|---|---|

Molecular Weight |

121.54 g/mol |

IUPAC Name |

cyclopropanecarboxylic acid;chloride |

InChI |

InChI=1S/C4H6O2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);1H/p-1 |

InChI Key |

SGBIPKSFOQACNA-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1C(=O)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropanecarbonyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbonyl chloride, a vital reagent in organic synthesis, is a highly reactive acyl chloride incorporating a strained cyclopropane (B1198618) ring. This unique structural feature imparts distinct chemical properties and reactivity, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its ability to introduce the cyclopropylcarbonyl moiety is crucial for developing new therapeutic agents and crop protection solutions.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and key applications, supported by detailed experimental protocols and spectroscopic data.

Core Chemical and Physical Properties

Cyclopropanecarbonyl chloride is a clear, colorless to slightly yellow liquid with a pungent odor.[2] Due to its high reactivity, it is sensitive to moisture and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.[2]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅ClO | [3] |

| Molecular Weight | 104.53 g/mol | |

| CAS Number | 4023-34-1 | [4] |

| Boiling Point | 119 °C (lit.) | [2] |

| Density | 1.152 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.452 (lit.) | [2] |

| Flash Point | 23 °C (73.4 °F) | [3] |

| Solubility | Soluble in organic solvents, reacts violently with water. | [3] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

The structural features of cyclopropanecarbonyl chloride can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cyclopropanecarbonyl chloride exhibits a complex splitting pattern characteristic of the cyclopropane ring protons.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| Hα (methine) | 2.111 | J(α,β) = 7.88, J(α,β') = 7.88, J(α,γ) = 4.43, J(α,γ') = 4.43 |

| Hβ, Hβ' (methylene) | 1.183 | J(β,β') = 9.19, J(β,γ) = -4.46, J(β,γ') = 7.59 |

| Hγ, Hγ' (methylene) | 1.283 | J(γ,γ') = 9.99, J(β',γ) = 7.59, J(β',γ') = -4.46 |

| Reference:[5] |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~175 (Estimated) |

| CH | ~20-30 (Estimated) |

| CH₂ | ~10-20 (Estimated) |

| Note: Experimentally determined ¹³C NMR chemical shifts for the carbonyl and cyclopropyl (B3062369) carbons are not readily available in the searched literature. The provided values are estimates based on typical ranges for similar functional groups.[6][7][8][9] |

Infrared (IR) Spectroscopy

The IR spectrum of cyclopropanecarbonyl chloride shows a strong absorption band characteristic of the carbonyl group in an acyl chloride.

Table 3: IR Spectroscopic Data

| Functional Group | Absorption Frequency (cm⁻¹) |

| C=O stretch (acyl chloride) | ~1780-1815 |

| C-H stretch (cyclopropane) | ~3000-3100 |

| C-Cl stretch | ~650-850 |

| Reference:[10][11][12] |

Mass Spectrometry (MS)

The mass spectrum of cyclopropanecarbonyl chloride provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

| Fragment | m/z |

| [M]⁺ | 104/106 |

| [M-Cl]⁺ | 69 |

| [C₃H₅]⁺ | 41 |

| Reference:[13][14][15][16][17] |

Chemical Reactivity and Synthetic Applications

As an acyl chloride, the reactivity of cyclopropanecarbonyl chloride is dominated by nucleophilic acyl substitution reactions. The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Synthesis of Cyclopropanecarbonyl Chloride

The most common method for the preparation of cyclopropanecarbonyl chloride is the reaction of cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][18]

-

Reaction Setup: To a round-bottom flask equipped with a condenser and an addition funnel, add cyclopropanecarboxylic acid (e.g., 131.6 g).

-

Addition of Thionyl Chloride: While stirring, add thionyl chloride (e.g., 218.9 g) dropwise through the addition funnel.

-

Reaction: After the addition is complete (e.g., over 1.5 hours), heat the reaction mixture at 80°C for 30 minutes, or until the liberation of gas (SO₂ and HCl) ceases.

-

Purification: The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil (typically 90-96% yield with >98% purity).

Caption: Synthesis of Cyclopropanecarbonyl Chloride.

Friedel-Crafts Acylation

Cyclopropanecarbonyl chloride is an effective reagent in Friedel-Crafts acylation reactions to introduce a cyclopropyl ketone moiety onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[19][20]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane).

-

Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add cyclopropanecarbonyl chloride.

-

Addition of Aromatic Substrate: To the resulting mixture, add benzene (B151609) dropwise, maintaining the low temperature.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

References

- 1. nbinno.com [nbinno.com]

- 2. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 3. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Actylis - Cyclopropylmethanol - Catalyst [solutions.actylis.com]

- 5. Cyclopropanecarbonyl Chloride(4023-34-1) 1H NMR [m.chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

- 7. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 11. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 12. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 13. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. learnbin.net [learnbin.net]

Spectroscopic Profile of Cyclopropanecarboxylic Acid Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropanecarboxylic acid chloride (also known as cyclopropanecarbonyl chloride), a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of cyclopropanecarboxylic acid chloride. The molecule possesses a unique strained three-membered ring system directly attached to a carbonyl chloride group, leading to characteristic chemical shifts and coupling constants.

¹H NMR Spectroscopic Data

The proton NMR spectrum of cyclopropanecarboxylic acid chloride is characterized by a complex multiplet for the methine proton and two distinct multiplets for the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hα (Methine) | ~2.9 | m | - |

| Hβ (Methylene) | ~1.4 - 1.6 | m | - |

| Hγ (Methylene) | ~1.2 - 1.4 | m | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides key information about the carbon framework of the molecule. The carbonyl carbon of the acyl chloride is significantly deshielded and appears at a characteristic downfield shift. The carbons of the cyclopropyl ring appear at unusually high field due to the ring strain.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~175 |

| CH (Methine) | ~25 |

| CH₂ (Methylene) | ~15 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of cyclopropanecarboxylic acid chloride is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of cyclopropanecarboxylic acid chloride is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3080 - 3000 | C-H stretch (cyclopropyl) | Medium |

| ~1785 | C=O stretch (acyl chloride) | Strong |

| ~1450 | CH₂ scissoring | Medium |

| ~1050 | Cyclopropane ring breathing | Medium-Strong |

| ~900 - 700 | C-Cl stretch | Strong |

Experimental Protocol for IR Spectroscopy

Sample Preparation: As cyclopropanecarboxylic acid chloride is a liquid at room temperature, the IR spectrum can be obtained directly from a neat (undiluted) sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron ionization (EI) is a common method used for the analysis of relatively small and volatile molecules like cyclopropanecarboxylic acid chloride.

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Fragment Ion |

| 104/106 | ~10 | [M]⁺ (Molecular ion) |

| 69 | 100 | [C₄H₅O]⁺ |

| 41 | ~80 | [C₃H₅]⁺ |

Note: The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in M and M+2 peaks for chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

Ionization: In the electron ionization source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

Visualization of Methodological Relationships

The following diagrams illustrate the logical flow and relationships between the spectroscopic techniques used to characterize cyclopropanecarboxylic acid chloride.

Caption: Logical workflow for the spectroscopic characterization of a molecule.

Caption: General experimental workflow for spectroscopic analysis.

synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid. This valuable reagent serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a cyclopropyl (B3062369) moiety can enhance metabolic stability and biological activity.[1] This document details the most common and effective synthetic methods, reaction conditions, and purification protocols, supported by quantitative data and reaction mechanisms.

Synthetic Routes and Reagents

The conversion of cyclopropanecarboxylic acid to its corresponding acid chloride is a standard transformation in organic synthesis. The most frequently employed chlorinating agents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Other reagents such as phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosgene (B1210022) have also been reported but are less common.[3][4]

The choice of reagent can be influenced by factors such as scale, desired purity, and tolerance of the substrate to reaction conditions. Thionyl chloride is a cost-effective and widely used reagent.[3][4] Oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts, which simplifies purification.[2][5] The use of a catalytic amount of N,N-dimethylformamide (DMF) is common with both reagents to facilitate the reaction.[1][2]

A summary of common synthetic methods is presented in the table below.

| Chlorinating Agent | Catalyst | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride (SOCl₂) | None | None | 50 - 100 | Completion (gas evolution ceases) | 90 - 96 | >98 | [3][4] |

| Thionyl Chloride (SOCl₂) | - | - | ~60 | 4 hours | - | - | [1][6] |

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Anhydrous conditions | Room Temperature to mild heating | - | - | - | [1] |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Anhydrous conditions | - | - | - | - | [1][2] |

| Phosphorus Trichloride (PCl₃) | - | - | - | - | - | - | [1] |

| Phosphorus Pentachloride (PCl₅) | - | - | - | - | - | - | [3][4] |

Reaction Mechanisms

The conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating its displacement by a chloride ion.

Reaction with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride involves the formation of a chlorosulfite intermediate.[7][8] This intermediate is highly reactive, and subsequent attack by a chloride ion leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[9][10]

Caption: Reaction mechanism of carboxylic acid with thionyl chloride.

Reaction with Oxalyl Chloride

The reaction with oxalyl chloride, often catalyzed by DMF, proceeds via the formation of a Vilsmeier reagent (an iminium salt) from the reaction of DMF and oxalyl chloride. This highly reactive species then activates the carboxylic acid, which is subsequently attacked by a chloride ion. The reaction is driven forward by the decomposition of the intermediate to form the stable gaseous byproducts carbon dioxide and carbon monoxide.[11]

Caption: Catalytic cycle for the reaction of a carboxylic acid with oxalyl chloride and DMF.

Experimental Protocols

The following are representative experimental protocols for the synthesis of cyclopropanecarbonyl chloride.

Synthesis using Thionyl Chloride

This protocol is adapted from a patented industrial process.[3]

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

Equipment:

-

Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Heating mantle.

-

Distillation apparatus for purification.

Procedure:

-

To a stirred solution of cyclopropanecarboxylic acid, add thionyl chloride (1.1 to 1.2 molar equivalents) dropwise through the addition funnel.

-

After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes, or until the liberation of gas (HCl and SO₂) ceases.

-

The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.

Quantitative Data:

General Laboratory Scale Synthesis with Thionyl Chloride

A common laboratory-scale preparation involves the following steps.[1][6]

Procedure:

-

In a well-ventilated fume hood, place cyclopropanecarboxylic acid in a round-bottom flask equipped with a reflux condenser.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture at approximately 60°C for 4 hours.[1][6]

-

After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

-

The product, cyclopropanecarbonyl chloride, is then isolated by distillation.

Purification and Characterization

The primary method for purifying cyclopropanecarbonyl chloride is distillation under reduced pressure.[3] Due to its moisture sensitivity, all purification and handling should be conducted under anhydrous conditions.[1]

If infrared (IR) spectroscopy indicates the presence of the starting carboxylic acid (O-H stretching bands), the product can be further treated with oxalyl chloride or thionyl chloride followed by re-distillation.[12]

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 4023-34-1 | [1][2] |

| Molecular Formula | C₄H₅ClO | [1][13] |

| Molecular Weight | 104.54 g/mol | [13] |

| Appearance | Clear colorless to slightly yellow liquid | [12] |

| Boiling Point | 119 °C (lit.) | [12] |

| Density | 1.152 g/mL at 25 °C (lit.) | [12] |

| Refractive Index (n20/D) | 1.452 (lit.) | [12] |

Spectroscopic Data: Spectroscopic data for cyclopropanecarbonyl chloride can be found in various databases, including the NIST WebBook for mass spectrometry and IR spectroscopy, and SpectraBase for ¹H NMR data.[13][14][15]

Safety and Handling

Cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] It is flammable and reacts with water to produce corrosive hydrogen chloride gas.[2] Storage should be in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1]

Conclusion

The synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid is a well-established and efficient transformation. The use of thionyl chloride or oxalyl chloride provides high yields of the desired product. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe synthesis of this important chemical intermediate. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 6. Cyclopropanecarbonyl Chloride CAS 4023-34-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 13. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of CAS Number 4023-34-1 and the Related Compound 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Disclaimer: Initial research indicates that the CAS number 4023-34-1 corresponds to Cyclopropanecarbonyl chloride . However, to provide a comprehensive resource that addresses potential user ambiguity, this guide also includes detailed information on 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7), a compound of significant interest in pharmaceutical research.

Part 1: Cyclopropanecarbonyl chloride (CAS 4023-34-1)

IUPAC Name: Cyclopropanecarbonyl chloride

Cyclopropanecarbonyl chloride is a reactive acyl chloride containing a strained cyclopropane (B1198618) ring. This structural feature imparts unique reactivity, making it a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

Physical and Chemical Properties

The physical and chemical properties of Cyclopropanecarbonyl chloride are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClO | [2] |

| Molecular Weight | 104.53 g/mol | |

| Appearance | Clear, colorless to slightly yellow liquid | [3][4] |

| Boiling Point | 119 °C | [3] |

| Density | 1.154 g/cm³ (at 16 °C) | [3] |

| Refractive Index | 1.45 (at 20 °C) | [3] |

| Solubility | Soluble in organic solvents; reacts with water. | [5][6] |

Reactivity and Hazardous Decomposition

Cyclopropanecarbonyl chloride is a highly reactive compound due to the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing chlorine atom.[3] It is sensitive to moisture and will react with water to produce cyclopropanecarboxylic acid and corrosive hydrogen chloride gas.[3][5]

It is incompatible with strong bases, strong oxidizing agents, and alcohols.[3] Hazardous decomposition products upon combustion include hydrogen chloride, carbon monoxide, and carbon dioxide.[3]

Experimental Protocols

Synthesis of Cyclopropanecarbonyl chloride:

A common method for the synthesis of Cyclopropanecarbonyl chloride is the reaction of cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]

-

Procedure using Thionyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place cyclopropanecarboxylic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents).

-

The reaction mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation.

-

The crude Cyclopropanecarbonyl chloride is then purified by fractional distillation under reduced pressure.[2]

-

Determination of Boiling Point (Capillary Method):

The boiling point of a liquid organic compound such as Cyclopropanecarbonyl chloride can be determined using the capillary method.[4][7][8]

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.

-

The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4][8]

Visualization

Caption: Synthesis of Cyclopropanecarbonyl chloride.

Part 2: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7)

IUPAC Name: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde Common Name: 5-Nitrovanillin

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, commonly known as 5-Nitrovanillin, is a nitrated derivative of vanillin.[9] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably those used in the treatment of Parkinson's disease, and is a precursor in the biosynthesis of Coenzyme Q.[9][10]

Physical and Chemical Properties

The physical and chemical properties of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₅ | [9] |

| Molecular Weight | 197.14 g/mol | [9] |

| Appearance | Yellow crystalline powder | [10] |

| Melting Point | 172-175 °C | [9][10] |

| Boiling Point | 320.9 ± 42.0 °C at 760 mmHg | [10] |

| Density | 1.5 ± 0.1 g/cm³ | [10] |

| Solubility | Sparingly soluble in water; readily soluble in alkali solutions on heating. | [9] |

Experimental Protocols

Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde:

5-Nitrovanillin is typically synthesized by the nitration of vanillin.[10]

-

General Procedure:

-

Vanillin is dissolved in a suitable solvent.

-

A nitrating agent, such as nitric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The product is then precipitated, filtered, washed, and recrystallized to yield pure 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

-

Determination of Melting Point (Capillary Method):

The melting point of a solid organic compound like 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a key indicator of its purity and can be determined using the capillary method.[5][11]

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.[11]

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a calibrated thermometer.[12]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range is indicative of a pure compound.

Spectroscopic Characterization (IR and NMR):

-

Infrared (IR) Spectroscopy: A sample of the compound is prepared (e.g., as a KBr pellet or a Nujol mull) and its IR spectrum is recorded. The spectrum will show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), nitro (-NO₂), and aldehyde (-CHO) groups.[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared, and its ¹H and ¹³C NMR spectra are obtained. These spectra provide detailed information about the structure of the molecule, including the number and environment of the different protons and carbon atoms.[16][17][18][19][20]

Visualization

Caption: Workflow for Melting Point Determination.

Caption: Synthesis of Entacapone.[2][3][6][21]

Caption: Role in Coenzyme Q Biosynthesis.[22][23][24][25][26]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. store.astm.org [store.astm.org]

- 6. A Process For Demethylation Of 5 Nitrovanillin [quickcompany.in]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. innospk.com [innospk.com]

- 11. thinksrs.com [thinksrs.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: IR SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. inchemistry.acs.org [inchemistry.acs.org]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. books.rsc.org [books.rsc.org]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How plants synthesize coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 25. communities.springernature.com [communities.springernature.com]

- 26. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reaction Mechanisms of Cyclopropanecarbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbonyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the versatile cyclopropylcarbonyl moiety. However, its reactivity is nuanced, often leading to a mixture of products through competing reaction pathways. This technical guide provides an in-depth exploration of the theoretical underpinnings of cyclopropanecarbonyl chloride's reaction mechanisms, with a focus on solvolysis. We delve into the critical role of the cyclopropylmethyl cation, its subsequent rearrangements, and the factors governing product distribution. This document summarizes key quantitative data from related systems to provide a comparative framework, details relevant experimental protocols, and utilizes visualizations to clarify complex mechanistic pathways.

Introduction

The cyclopropane (B1198618) ring is a recurring motif in numerous biologically active molecules and natural products. Its unique electronic and steric properties impart significant effects on molecular conformation and reactivity. Cyclopropanecarbonyl chloride, as a readily accessible derivative, serves as a key building block for the incorporation of this structural unit. Understanding its reaction mechanisms is paramount for controlling reaction outcomes and designing efficient synthetic strategies.

The chemistry of cyclopropanecarbonyl chloride is dominated by the behavior of the transient cyclopropylmethyl cation that is formed upon departure of the chloride leaving group. This carbocation is non-classical and highly fluxional, readily undergoing rearrangements to isomeric structures. This guide will explore the theoretical basis for these transformations and the experimental evidence that supports our current understanding.

Core Reaction Mechanisms

The solvolysis of cyclopropanecarbonyl chloride is generally understood to proceed through an S_N1-like mechanism, involving the formation of a carbocation intermediate. The nature of this intermediate and its subsequent fate are the primary determinants of the product distribution.

Formation of the Cyclopropylmethyl Cation

The initial step in the solvolysis of cyclopropanecarbonyl chloride in a polar protic solvent (e.g., water, ethanol) is the ionization of the carbon-chlorine bond to form the cyclopropylmethyl cation and a chloride anion. The high degree of s-character in the C-C bonds of the cyclopropane ring allows for effective stabilization of the adjacent positive charge through hyperconjugation.

Rearrangement of the Cyclopropylmethyl Cation

The cyclopropylmethyl cation is not a static entity but rather exists as a set of rapidly equilibrating, non-classical carbocations. This includes the bicyclobutonium ion and the homoallyl cation. This rapid rearrangement is a hallmark of the cyclopropylmethyl system and is responsible for the formation of a variety of products.

A simplified representation of the key carbocation intermediates is depicted below:

Caption: Interconversion of key carbocation intermediates.

Nucleophilic Attack and Product Formation

The solvent or other nucleophiles present in the reaction mixture can attack any of the equilibrating carbocation intermediates, leading to a mixture of products. The primary products observed are:

-

Cyclopropylmethanol: From direct attack on the cyclopropylmethyl cation.

-

Cyclobutanol: From attack on the bicyclobutonium ion.

-

Homoallylic alcohol (3-buten-1-ol): From attack on the homoallyl cation.

The ratio of these products is highly dependent on the reaction conditions, particularly the solvent and temperature.

Quantitative Data from Related Systems

Table 1: Representative Rate Constants for Solvolysis of Related Alkyl Halides

| Substrate | Solvent (vol/vol) | Temperature (°C) | Rate Constant (s⁻¹) |

| tert-Butyl Chloride | 80% Ethanol/20% Water | 25 | 1.4 x 10⁻⁴ |

| Cyclopropylcarbinyl Chloride | 50% Ethanol/50% Water | 100 | 4.8 x 10⁻⁵ |

| Cyclobutyl Chloride | 50% Ethanol/50% Water | 100 | 1.1 x 10⁻⁵ |

Note: Data is compiled from various sources and is intended for comparative purposes only.

Table 2: Representative Activation Parameters for Solvolysis

| Substrate | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| tert-Butyl Chloride | 80% Ethanol/20% Water | 23.8 | -1.8 |

| Benzoyl Chloride | 50% Acetone/50% Water | 17.6 | -22.5 |

Note: Data for related systems illustrating typical activation parameters for S_N1 reactions.

Experimental Protocols

The study of the reaction mechanisms of cyclopropanecarbonyl chloride involves a combination of kinetic measurements and product analysis.

Kinetic Studies

A common method for determining the rate of solvolysis is to monitor the production of hydrochloric acid over time. This can be achieved through conductometric or titrimetric methods.

Workflow for a Typical Kinetic Experiment:

Caption: Workflow for a kinetic study of solvolysis.

Detailed Methodology:

-

A solution of cyclopropanecarbonyl chloride in a suitable solvent (e.g., acetone) is prepared.

-

The reaction is initiated by adding this solution to a thermostated solvolysis medium (e.g., a specific water/ethanol mixture).

-

At timed intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding to a cold, immiscible solvent).

-

The amount of HCl produced in each aliquot is determined by titration with a standardized solution of a strong base, using a suitable indicator.

-

The rate constants are calculated from the titration data.

Product Analysis

The identification and quantification of the products of solvolysis are typically performed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Methodology for Product Analysis:

-

The solvolysis reaction is allowed to proceed to completion.

-

The reaction mixture is neutralized and the organic products are extracted into a suitable solvent (e.g., diethyl ether).

-

The extract is dried and concentrated.

-

The product mixture is analyzed by GC-MS to identify the components based on their retention times and mass spectra.

-

The relative amounts of each product are determined from the integrated peak areas in the gas chromatogram.

-

¹H and ¹³C NMR spectroscopy are used to confirm the structures of the isolated products.

Theoretical Modeling

Computational chemistry provides a powerful tool for investigating the transient species and transition states involved in the reactions of cyclopropanecarbonyl chloride. Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the geometries and energies of the various species along the reaction coordinate.

Logical Relationship of a Theoretical Study:

Caption: Logical flow of a computational investigation.

These calculations can provide valuable information on:

-

The activation energies for the formation of the different carbocation intermediates.

-

The relative stabilities of the cyclopropylmethyl, bicyclobutonium, and homoallyl cations.

-

The energy barriers for the interconversion of these cations.

-

The preferred pathways for nucleophilic attack.

Conclusion

The reaction mechanisms of cyclopropanecarbonyl chloride are a fascinating case study in the behavior of non-classical carbocations. A thorough understanding of the underlying theoretical principles is essential for predicting and controlling the outcomes of reactions involving this important synthetic intermediate. While a complete quantitative picture for cyclopropanecarbonyl chloride itself requires further dedicated studies, the analysis of related systems provides a robust framework for guiding synthetic endeavors. Future work combining detailed kinetic studies under a variety of conditions with high-level computational modeling will undoubtedly provide a more complete understanding of this complex and synthetically valuable molecule.

An In-depth Technical Guide to the Discovery and Historical Synthesis of Cyclopropanecarboxylic Acid Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylic acid chloride, a highly reactive acyl chloride, serves as a pivotal building block in modern organic synthesis. Its strained three-membered ring imparts unique chemical properties, making it a valuable synthon for introducing the cyclopropyl (B3062369) moiety into more complex molecules. This technical guide provides a comprehensive overview of the historical synthesis of its precursor, cyclopropanecarboxylic acid, and the subsequent conversion to the acid chloride. It includes detailed experimental protocols, comparative data on synthetic methods, and insights into its applications in pharmaceutical and agrochemical development.

Historical Perspective: The Genesis of a Key Reagent

The journey to cyclopropanecarboxylic acid chloride begins with the synthesis of its parent carboxylic acid. While a singular "discovery" paper for the acid chloride is not prominently cited in the historical literature, its preparation is a standard and well-documented transformation of cyclopropanecarboxylic acid. The synthesis of the acid itself, however, has a more storied past, with early methods paving the way for its eventual use as a versatile intermediate.

One of the earliest and most well-documented methods for the synthesis of cyclopropanecarboxylic acid is the cyclization of γ-chlorobutyronitrile, followed by hydrolysis. This classic route, detailed in Organic Syntheses, provided a reliable pathway for obtaining the foundational cyclopropane (B1198618) structure.

Synthesis of Cyclopropanecarboxylic Acid Chloride

The conversion of cyclopropanecarboxylic acid to its corresponding acid chloride is a fundamental transformation in organic chemistry. This process replaces the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the reactivity of the carbonyl group and making it an excellent acylating agent. Several chlorinating agents can be employed for this purpose, with thionyl chloride, oxalyl chloride, and phosphorus pentachloride being the most common.

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent often depends on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups in the starting material. The following table summarizes the quantitative data for the most common synthetic routes to cyclopropanecarboxylic acid chloride.

| Chlorinating Agent | Stoichiometry (Reagent:Acid) | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Purity (%) | Byproducts |

| Thionyl Chloride (SOCl₂) | 1.1:1 to 1.2:1 | None | Neat or inert solvent (e.g., Toluene) | 50 - 100 | 30 min - 2 hours | 90 - 96 | >98 | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | 1.2:1 to 1.5:1 | DMF (catalytic) | Anhydrous DCM | 0 to Room Temp | 1 - 2 hours | >95 | High | CO, CO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | ~1.1:1 | None | Neat or inert solvent | Room Temp to gentle warming | 1 - 3 hours | High | High | POCl₃, HCl |

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile

This procedure is adapted from a classic method published in Organic Syntheses.

Materials:

-

γ-Chlorobutyronitrile

-

Sodium hydroxide (B78521), powdered

-

Concentrated sulfuric acid

-

Ether

-

Drierite (or other suitable drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix powdered sodium hydroxide and γ-chlorobutyronitrile.

-

Heat the mixture on a steam bath. A vigorous reaction will occur.

-

After the initial reaction subsides, continue heating for 1 hour.

-

Complete the hydrolysis of the resulting cyclopropyl cyanide by the gradual addition of water, followed by further heating.

-

Cool the reaction mixture and acidify with a cold solution of concentrated sulfuric acid.

-

Separate the oily layer of crude cyclopropanecarboxylic acid.

-

Extract the aqueous layer with ether.

-

Combine the crude acid and the ether extract, dry over a suitable drying agent, and remove the ether by distillation.

-

Purify the cyclopropanecarboxylic acid by distillation under reduced pressure.

Protocol 2: Synthesis of Cyclopropanecarboxylic Acid Chloride using Thionyl Chloride[1]

This protocol is based on a procedure described in U.S. Patent 5,504,245 A.[1]

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride

Procedure:

-

In a flask equipped with a condenser and an addition funnel, place cyclopropanecarboxylic acid.[1]

-

While stirring, add thionyl chloride dropwise through the addition funnel.[1]

-

After the addition is complete, heat the reaction mixture to approximately 80°C for about 30 minutes, or until the liberation of gas ceases.[1]

-

The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil.[1]

Protocol 3: General Procedure for Synthesis of Cyclopropanecarboxylic Acid Chloride using Oxalyl Chloride

This is a general procedure adaptable for this specific synthesis.

Materials:

-

Cyclopropanecarboxylic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve cyclopropanecarboxylic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride dropwise. Vigorous gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The solvent and excess reagent can be removed under reduced pressure to yield the crude acid chloride, which can be used directly or further purified by distillation.

Applications in Drug Development and Organic Synthesis

Cyclopropanecarbonyl chloride is a valuable reagent in the pharmaceutical and agrochemical industries.[2] The cyclopropyl group it introduces can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2]

It is used as an intermediate in the synthesis of a variety of compounds, including:

-

Active Pharmaceutical Ingredients (APIs): The cyclopropylcarbonyl moiety is a structural feature in some drug candidates.[2]

-

Agrochemicals: It is a key building block for certain pesticides, including insecticides, herbicides, and fungicides.[2]

-

Complex Organic Molecules: It serves as a starting material for the synthesis of other important intermediates, such as formylcyclopropane and cyclopropanecarboxylic acid hydrazide.

-

Triazolopiperazine-amides: These compounds, which are analogs of the dipeptidyl peptidase IV (DPP-4) inhibitor sitagliptin (B1680988) (Januvia), have been synthesized using cyclopropanecarbonyl chloride.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the historical synthesis of the precursor acid and the general workflow for the preparation of cyclopropanecarboxylic acid chloride.

Caption: Historical synthesis of cyclopropanecarboxylic acid.

Caption: General workflow for the synthesis of the acid chloride.

Conclusion

Cyclopropanecarboxylic acid chloride, while not having a singular moment of discovery, has emerged from the foundational work on its parent acid to become an indispensable tool in modern organic chemistry. The well-established synthetic routes, particularly the use of thionyl chloride, provide efficient access to this versatile reagent. Its application in the synthesis of pharmaceuticals and agrochemicals underscores its importance to researchers and drug development professionals. This guide provides the necessary technical details to understand and utilize this key chemical building block effectively and safely.

References

An In-depth Technical Guide to the Stability and Decomposition Pathways of Cyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbonyl chloride is a highly reactive and valuable reagent in organic synthesis, prized for its role in introducing the cyclopropyl (B3062369) moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and agrochemicals. However, its utility is intrinsically linked to its stability, or lack thereof. This technical guide provides a comprehensive overview of the stability and decomposition pathways of cyclopropanecarbonyl chloride, offering insights into its handling, storage, and reactivity.

Core Stability Profile

Cyclopropanecarbonyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] Its high reactivity stems from the strained cyclopropane (B1198618) ring and the electrophilic nature of the acyl chloride group.[2][3] The primary factor governing its stability is its extreme sensitivity to moisture.

Hydrolytic Instability

In the presence of water or atmospheric humidity, cyclopropanecarbonyl chloride readily undergoes hydrolysis to form cyclopropanecarboxylic acid and corrosive hydrogen chloride gas.[2][4][5] This reaction is typically rapid and exothermic.[6] The presence of hydroxyl bands in an IR spectrum of a sample is a clear indicator of hydrolysis.[7]

Table 1: General Stability and Incompatibility Data for Cyclopropanecarbonyl Chloride

| Parameter | Description | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Odor | Pungent, irritating | [1][2] |

| Moisture Sensitivity | Highly sensitive; reacts violently with water | [2][5][8] |

| Thermal Stability | Decomposes upon heating | [8] |

| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents, amines | [8][9] |

| Hazardous Decomposition Products | Hydrogen chloride gas, carbon monoxide, carbon dioxide | [8][9] |

Decomposition Pathways

The decomposition of cyclopropanecarbonyl chloride can proceed through several pathways, primarily driven by hydrolysis, thermolysis, and potential rearrangement.

Hydrolysis

The most common decomposition pathway is hydrolysis, which proceeds via a nucleophilic acyl substitution mechanism. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion.

Figure 1: Hydrolysis of Cyclopropanecarbonyl Chloride.

Thermal Decomposition

Studies involving infrared laser-powered homogeneous pyrolysis have shown that the thermal decomposition of cyclopropanecarbonyl chloride is initiated by a 1,2-elimination of hydrogen chloride.[8] This process affords a transient species, cyclopropylidene ketene, which can be observed at low temperatures using FT-IR spectroscopy.[8] Further decomposition of this intermediate can occur.

Figure 2: Primary Thermal Decomposition Pathway.

The major stable products identified from the pyrolysis of similar acyl chlorides include carbon monoxide, hydrogen chloride, and various hydrocarbons.[8]

Potential Rearrangement

While not definitively documented for cyclopropanecarbonyl chloride itself, acyl chlorides containing strained rings can be susceptible to rearrangement reactions. A plausible, though unconfirmed, pathway is the rearrangement to the isomeric 4-chlorobutyryl chloride. This could theoretically occur under thermal stress or in the presence of Lewis acids, proceeding through a ring-opening mechanism. Further research is required to validate this pathway.

Experimental Protocols

Investigating the stability and decomposition of cyclopropanecarbonyl chloride requires specific analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Kinetic Analysis of Hydrolysis by Conductometry

This method is suitable for monitoring the rapid hydrolysis of acyl chlorides by measuring the increase in conductivity due to the formation of hydrochloric acid.[4]

Materials:

-

Cyclopropanecarbonyl chloride

-

High-purity acetone (B3395972) (dry)

-

Deionized water

-

Conductivity meter with a probe

-

Constant-temperature water bath

-

Jacketed reaction vessel

-

Magnetic stirrer and stir bar

-

Microsyringe

Procedure:

-

Solution Preparation: Prepare a stock solution of cyclopropanecarbonyl chloride (e.g., 0.1 M) in dry acetone. Prepare the desired acetone-water solvent mixture (e.g., 90:10 v/v) in a volumetric flask.

-

System Equilibration: Place a known volume of the acetone-water mixture into the jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C). Allow the solvent to equilibrate thermally.

-

Data Acquisition: Immerse the conductivity probe in the solvent and begin stirring. Once the conductivity reading is stable, inject a small, precise volume of the cyclopropanecarbonyl chloride stock solution into the vessel.

-

Monitoring: Record the conductivity at regular time intervals until the reading stabilizes, indicating the completion of the reaction.

-

Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity (σ∞) and the conductivity at time t (σt) versus time. The slope of the resulting linear plot will be equal to -k.

Figure 3: Experimental Workflow for Hydrolysis Kinetics.

Protocol 2: Analysis of Thermal Decomposition Products by GC-MS and FT-IR

Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the products of thermal decomposition.[8]

Materials:

-

Cyclopropanecarbonyl chloride

-

Pyrolysis apparatus (e.g., tube furnace)

-

Inert gas (e.g., Argon)

-

GC-MS system

-

FT-IR spectrometer with a gas cell or matrix isolation setup

Procedure:

-

Sample Preparation: Place a small, known amount of cyclopropanecarbonyl chloride into the pyrolysis reactor.

-

Pyrolysis: Purge the system with an inert gas. Heat the reactor to the desired decomposition temperature and maintain for a set period.

-

Product Collection & Analysis (GC-MS): The volatile decomposition products are swept by the inert gas stream directly into the injection port of the GC-MS for separation and identification.

-

Product Analysis (FT-IR): Alternatively, the gaseous products can be collected in a gas cell for FT-IR analysis. For trapping reactive intermediates, the products can be co-deposited with an inert gas (e.g., argon) onto a cold window (matrix isolation) for subsequent FT-IR spectroscopic analysis.[8]

-

Data Interpretation: Identify the decomposition products by comparing their mass spectra and IR absorption bands with spectral libraries and known literature data.

Conclusion

Cyclopropanecarbonyl chloride is a fundamentally unstable molecule under ambient conditions due to its high propensity for hydrolysis. Its thermal decomposition is initiated by the elimination of HCl. For researchers and professionals in drug development, a thorough understanding of these stability limitations and decomposition pathways is critical for its effective and safe use as a synthetic intermediate. Proper handling under anhydrous conditions and controlled temperatures is paramount to ensure the integrity of the reagent and the success of synthetic transformations. Further kinetic studies would be beneficial to quantify the rates of its decomposition under various conditions, enabling more precise control over its reactivity in complex synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal rearrangement of functionalized 1,2-divinylcyclopropane systems. A convenient synthesis of substituted 4-cyclohepten-1-ones | Semantic Scholar [semanticscholar.org]

- 3. Computational Investigation on the Formation and Decomposition Reactions of the C4H3O Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 6. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. amherst.edu [amherst.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding in Cyclopropanecarbonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular structure, bonding characteristics, and spectroscopic properties of cyclopropanecarbonyl chloride (C₄H₅ClO). It includes experimental protocols for its synthesis and analysis, leveraging its unique chemical nature for applications in synthetic chemistry.

Introduction

Cyclopropanecarbonyl chloride, with the CAS number 4023-34-1, is a highly reactive acyl chloride featuring a strained three-membered cyclopropane (B1198618) ring attached to a carbonyl chloride functional group.[1][2] This unique structural combination confers distinct reactivity, making it a valuable intermediate in organic synthesis.[1][3] At room temperature, it is a colorless to slightly yellow liquid with a pungent odor.[3][4][5] Its heightened reactivity compared to linear acyl chlorides makes it an important reagent for introducing the cyclopropylcarbonyl moiety into molecules, a common structural motif in pharmaceuticals and agrochemicals.[2][3] The compound is moisture-sensitive and readily hydrolyzes.[3][4]

Molecular Structure and Geometry

The molecular structure of cyclopropanecarbonyl chloride is characterized by the planar, triangular geometry of the cyclopropane ring bonded to the carbonyl chloride group. The inherent ring strain in the cyclopropane forces the C-C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[6] This strain profoundly influences the molecule's bonding and reactivity.

Structural Parameters

| Parameter | Bond/Angle | Typical Value | Reference |

| Bond Lengths (Å) | C-C (ring) | 1.501 - 1.510 | [7] |

| C-H (ring) | 1.078 - 1.083 | [7] | |

| C-C=O | ~1.53 | [8] | |

| C=O | 1.187 (Acetyl Chloride) | [9] | |

| C-Cl | 1.77 (Acyl Chlorides) | [8] | |

| Bond Angles (°) | C-C-C (ring) | ~60 | |

| H-C-H (ring) | 114.5 - 114.8 | [7] | |

| C-C=O | ~122 | [8] | |

| O=C-Cl | ~120 |

Note: The values for the acyl chloride moiety are based on related molecules and serve as an approximation.

Bonding Models

The bonding in the cyclopropane ring is unique and cannot be adequately described by simple sp³ hybridization. Two primary models, the Coulson-Moffitt and the Walsh model, are used to explain its structure and reactivity.

Coulson-Moffitt Model (Bent Bonds)

The Coulson-Moffitt model proposes that the carbon atoms in the cyclopropane ring use orbitals with more p-character to form the C-C bonds.[10] This allows the inter-orbital angle to be larger than the 60° internuclear angle, reducing angle strain. The result is a set of "bent" or "banana" bonds where the electron density is concentrated outside the direct line connecting the carbon nuclei.[10][11] Consequently, the orbitals forming the C-H bonds have a higher s-character, leading to shorter and stronger C-H bonds compared to alkanes.[7][10]

Walsh Model

The Walsh model provides a molecular orbital perspective.[12][13] It assumes sp² hybridization for the carbon atoms.[10] Two sp² orbitals from each carbon form C-H bonds and a bond to the adjacent carbon atom, lying in the plane of the ring. The remaining sp² orbitals are directed towards the center of the ring, and the p-orbitals are perpendicular to the methylene (B1212753) groups and lie within the plane of the ring.[10][13] The overlap of these orbitals creates a set of molecular orbitals for the ring's framework. This model successfully explains the π-like character of the cyclopropane ring and its ability to conjugate with adjacent π-systems, such as the carbonyl group in cyclopropanecarbonyl chloride.[10][12]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of cyclopropanecarbonyl chloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum is complex due to the diastereotopic nature of the methylene protons. The spectrum typically shows multiplets for the cyclopropyl (B3062369) protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| CH-COCl | 2.111 | J(A,B) = 7.88, J(A,C) = 4.43 |

| CH₂ (cis to COCl) | 1.283 | J(C,C') = 9.99, J(B,C) = -4.46 |

| CH₂ (trans to COCl) | 1.183 | J(B,B') = 9.19, J(B,C') = 7.59 |

Data sourced from J. Mol. Spectrosc. 30, 184 (1969) as cited by ChemicalBook.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O | ~170 - 175 |

| CH-COCl | ~30 - 35 |

| CH₂ | ~10 - 15 |

Note: Specific data for cyclopropanecarbonyl chloride was not found in the search results; these are estimated ranges based on similar structures.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the carbonyl group and the cyclopropane ring.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (ring) | ~3000 - 3100 | Medium |

| C=O stretch (acyl chloride) | ~1780 - 1815 | Strong |

| CH₂ scissoring (ring) | ~1450 | Medium |

| Ring deformation | ~1020 - 1050 | Strong |

| C-Cl stretch | ~650 - 850 | Strong |

Data sourced from the NIST Chemistry WebBook.[15][16] The high frequency of the C=O stretch is characteristic of acyl chlorides.

Mass Spectrometry (Electron Ionization)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| m/z | Proposed Fragment | Relative Intensity |

| 104 | [M]⁺ (C₄H₅ClO) | Low |

| 69 | [M-Cl]⁺ (C₄H₅O) | High (Base Peak) |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Data sourced from the NIST Chemistry WebBook.[17] The base peak at m/z 69 corresponds to the stable cyclopropylcarbonyl cation formed by the loss of the chlorine atom.

Experimental Protocols

Synthesis of Cyclopropanecarbonyl Chloride

The most common method for synthesizing cyclopropanecarbonyl chloride is the reaction of cyclopropanecarboxylic acid with a chlorinating agent.[3][4]

Reagents:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., toluene, or neat)[18]

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a drying tube under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add cyclopropanecarboxylic acid.

-

Slowly add a slight molar excess (1.1-1.2 equivalents) of thionyl chloride at room temperature.[18] The reaction is often performed neat.[18]

-

If desired, a catalytic amount of DMF can be added to facilitate the reaction.[3][4]

-

The reaction mixture is then heated, typically to around 60-80°C.[3][18] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Upon completion, the excess thionyl chloride is removed under reduced pressure.[3]

-

The crude cyclopropanecarbonyl chloride is then purified by fractional distillation under vacuum to yield a colorless liquid.[4][18]

Purification Protocol

Due to its high reactivity and moisture sensitivity, purification requires anhydrous conditions.

Method: Vacuum Distillation

-

Assemble a vacuum distillation apparatus with dry glassware.

-

Transfer the crude product to the distillation flask.

-

Slowly reduce the pressure to the appropriate level. The boiling point is 119 °C at atmospheric pressure, but lower under vacuum (e.g., 60 °C at 50 mmHg).[5]

-

Collect the fraction that distills at the expected temperature and pressure.

-

Store the purified product under an inert atmosphere in a tightly sealed container, preferably at a low temperature (2-8°C).[5]

Reactivity and Applications

The primary chemical characteristic of cyclopropanecarbonyl chloride is its high reactivity as an acylating agent.[4] The electron-withdrawing chlorine atom renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic acyl substitution.[4] This property is harnessed in various organic transformations.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a crucial building block for active pharmaceutical ingredients (APIs).[2][3] The incorporation of the cyclopropane moiety can enhance metabolic stability and biological activity.[3]

-

Agrochemical Synthesis: It is used in the production of pesticides, including insecticides and fungicides.[2]

-

Organic Synthesis: It is widely used to introduce the cyclopropylcarbonyl group in the synthesis of amides, esters, and ketones via reactions with amines, alcohols, and organometallic reagents, respectively.[3]

Safety and Handling

Cyclopropanecarbonyl chloride is a hazardous substance requiring strict safety protocols.[4]

-

Hazards: It is flammable, toxic if swallowed, and causes severe skin burns and eye damage.[3][5][19] It is highly reactive and moisture-sensitive, reacting with water to produce corrosive hydrogen chloride gas.[4][20]

-

Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[20]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][19] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen).[1] It is incompatible with strong bases, alcohols, and oxidizing agents.[20]

Conclusion

Cyclopropanecarbonyl chloride is a fascinating molecule whose properties are dominated by the unique electronic structure of its strained three-membered ring. The bent bonds and π-character of the cyclopropane group, as described by the Coulson-Moffitt and Walsh models, contribute to its distinct reactivity. A thorough understanding of its molecular structure, spectroscopic signatures, and handling requirements is crucial for its effective and safe utilization as a versatile reagent in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

- 1. 4023-34-1(Cyclopropanecarbonyl chloride) | Kuujia.com [kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 6. Cyclopropane [cms.gutow.uwosh.edu]

- 7. s3.smu.edu [s3.smu.edu]

- 8. Molecular Parameters - Carbon Compounds [wiredchemist.com]

- 9. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. researchgate.net [researchgate.net]

- 12. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 13. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 14. Cyclopropanecarbonyl Chloride(4023-34-1) 1H NMR spectrum [chemicalbook.com]

- 15. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 16. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 17. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 18. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

Navigating the Solubility of Cyclopropanecarbonyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of cyclopropanecarbonyl chloride, a key reagent in pharmaceutical and agrochemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and presents a logical workflow for solvent selection in reactions involving this highly reactive compound.

Cyclopropanecarbonyl chloride (C₄H₅ClO) is a colorless to pale yellow liquid known for its pungent odor and high reactivity, largely owing to the strained cyclopropane (B1198618) ring and the labile acyl chloride group.[1] This reactivity makes it a valuable synthetic intermediate but also necessitates careful handling and solvent selection to ensure optimal reaction outcomes and safety. A critical aspect of its handling is its pronounced sensitivity to moisture, leading to rapid hydrolysis.[2][3]

Qualitative Solubility of Cyclopropanecarbonyl Chloride

While specific quantitative solubility data for cyclopropanecarbonyl chloride is not extensively documented in publicly available literature, its general solubility in common organic solvents is well-established. The compound is widely reported to be soluble in a range of non-protic organic solvents.[1][4] However, it reacts with protic solvents, most notably water, with which it can react violently to produce cyclopropanecarboxylic acid and hydrochloric acid.[4][5][6]

The following table summarizes the qualitative solubility of cyclopropanecarbonyl chloride in various solvents based on available chemical data sheets and literature.

| Solvent | Qualitative Solubility | Notes |

| Chloroform | Soluble[2][3] | A common solvent for reactions involving acyl chlorides. |

| Diethyl Ether | Soluble[7] | Suitable for reactions requiring a non-polar, aprotic medium. |

| Benzene | Soluble[7] | A non-polar, aprotic solvent; use may be limited by toxicity. |

| Water | Reacts[2][8] | Undergoes rapid hydrolysis; not a suitable solvent.[6] |

| Alcohols | Reacts | Reacts to form esters; not suitable as an inert solvent. |

Experimental Protocol for Solubility Determination

The high reactivity of cyclopropanecarbonyl chloride, particularly its moisture sensitivity, demands stringent experimental conditions for accurate solubility determination. The following protocol outlines a gravimetric method adapted for reactive, moisture-sensitive compounds. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Objective: To determine the solubility of cyclopropanecarbonyl chloride in a given anhydrous organic solvent at a specific temperature.

Materials:

-

Cyclopropanecarbonyl chloride (≥98% purity)

-

Anhydrous organic solvent (e.g., chloroform, diethyl ether)

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Oven-dried glassware: sealed vials with septa, gas-tight syringes, volumetric flasks, filtration apparatus (e.g., Schlenk filter)

-

Analytical balance (± 0.1 mg)

-

Constant temperature bath

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation:

-

Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

-

Ensure the solvent is anhydrous, either by using a commercially available dry solvent or by appropriate drying techniques followed by distillation under an inert atmosphere.

-

-

Sample Preparation:

-

In an inert atmosphere glovebox or using Schlenk line techniques, add a known volume of the anhydrous solvent to a pre-weighed, sealed vial equipped with a magnetic stir bar.

-

Using a gas-tight syringe, incrementally add small, known masses of cyclopropanecarbonyl chloride to the vial. Seal the vial immediately after each addition.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously to facilitate dissolution.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), ensuring that a saturated solution with excess undissolved solute is formed.

-

-

Sample Analysis:

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed, gas-tight syringe fitted with a filter needle to avoid transferring any solid.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Determine the mass of the transferred supernatant.

-

Evaporate the solvent from the vial under reduced pressure.

-

The mass of the remaining residue corresponds to the mass of cyclopropanecarbonyl chloride dissolved in the known mass of the solvent.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (Mass of dissolved cyclopropanecarbonyl chloride / Mass of solvent) x 100

-

Safety Precautions:

-

Cyclopropanecarbonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Due to its reactivity with water, avoid any contact with moisture.

Logical Workflow for Solvent Selection

The choice of solvent is critical when working with cyclopropanecarbonyl chloride. The following diagram illustrates a decision-making workflow for selecting an appropriate solvent for a chemical reaction.

Caption: A workflow for selecting a suitable solvent for reactions.

References

- 1. Page loading... [guidechem.com]

- 2. Cyclopropanecarbonyl Chloride CAS#: 4023-34-1 [m.chemicalbook.com]

- 3. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 4. CAS 4023-34-1: Cyclopropanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 5. Cyclopropanecarbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chembk.com [chembk.com]

- 8. Cyclopropanecarbonyl chloride | CAS#:4023-34-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Thermochemical Data of Cyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride, a derivative of cyclopropanecarboxylic acid, is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its heightened reactivity, owing to the strained cyclopropane (B1198618) ring adjacent to the carbonyl group, makes it a versatile reagent for introducing the cyclopropyl (B3062369) moiety into larger molecular scaffolds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling of reaction pathways.

Despite its synthetic utility, a comprehensive search of the scientific literature and chemical databases reveals a notable absence of published experimental or high-level computational thermochemical data, including standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). This guide aims to bridge this knowledge gap by providing a detailed summary of its known properties and outlining the established protocols for determining the missing thermochemical values.

Physicochemical and Reactivity Data

While specific thermochemical data is lacking, a considerable amount of information regarding the physical and chemical properties of cyclopropanecarbonyl chloride has been reported. These are summarized in the tables below.

Table 1: General and Physical Properties of Cyclopropanecarbonyl Chloride

| Property | Value | Source |

| Molecular Formula | C₄H₅ClO | [N/A] |

| Molecular Weight | 104.53 g/mol | [N/A] |

| CAS Number | 4023-34-1 | [N/A] |

| Appearance | Colorless to pale yellow liquid | [N/A] |

| Odor | Pungent | [N/A] |

| Boiling Point | 119 °C (at 1 atm) | [N/A] |

| Density | 1.152 g/mL (at 25 °C) | [N/A] |

| Refractive Index | 1.452 (at 20 °C) | [N/A] |

| Solubility | Soluble in organic solvents; reacts violently with water. | [N/A] |

Table 2: Reactivity and Synthesis Information

| Aspect | Description |

| Key Reactivity | Highly reactive acylating agent. The presence of the strained cyclopropane ring enhances its reactivity compared to acyclic acyl chlorides. It is sensitive to moisture and hydrolyzes to form cyclopropanecarboxylic acid and hydrochloric acid. |

| Common Uses | Primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a reagent for introducing the cyclopropylcarbonyl group into various molecules. |

| Synthesis | Commonly synthesized by treating cyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). |

Diagram 1: Synthesis of Cyclopropanecarbonyl Chloride